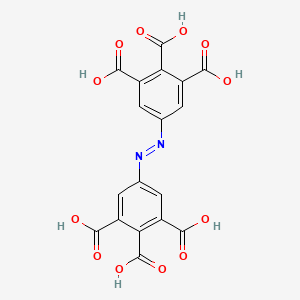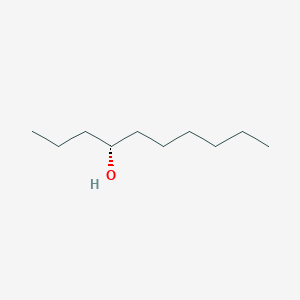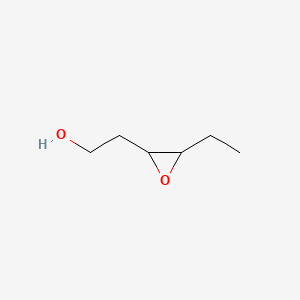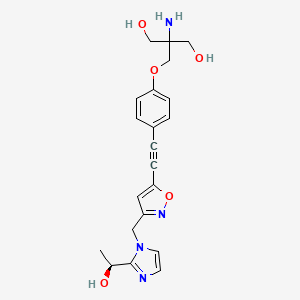![molecular formula C12H4Br2N4S2 B15073288 7,7'-Dibromo-4,4'-bibenzo[c][1,2,5]thiadiazole](/img/structure/B15073288.png)
7,7'-Dibromo-4,4'-bibenzo[c][1,2,5]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7’-Dibromo-4,4’-bibenzo[c][1,2,5]thiadiazole is an organic compound with the molecular formula C12H4Br2N4S2 and a molecular weight of 428.12 g/mol . This compound is characterized by the presence of two bromine atoms and a bibenzo[c][1,2,5]thiadiazole core structure. It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,7’-Dibromo-4,4’-bibenzo[c][1,2,5]thiadiazole typically involves the bromination of 4,4’-bibenzo[c][1,2,5]thiadiazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as chloroform or dichloromethane . The reaction conditions usually involve refluxing the mixture for several hours to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for 7,7’-Dibromo-4,4’-bibenzo[c][1,2,5]thiadiazole are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of bromine-containing waste.
Análisis De Reacciones Químicas
Types of Reactions
7,7’-Dibromo-4,4’-bibenzo[c][1,2,5]thiadiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form more complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used along with bases like potassium carbonate in solvents like toluene or DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with arylboronic acids can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups at the bromine positions.
Aplicaciones Científicas De Investigación
7,7’-Dibromo-4,4’-bibenzo[c][1,2,5]thiadiazole has a wide range of applications in scientific research, including:
Organic Electronics: It is used as a building block in the synthesis of conjugated polymers and small molecules for organic photovoltaic (OPV) devices and organic light-emitting diodes (OLEDs).
Material Science: It is employed in the construction of covalent organic frameworks (COFs) and metal-organic frameworks (MOFs) for gas storage and separation.
Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in drug discovery.
Mecanismo De Acción
The mechanism of action of 7,7’-Dibromo-4,4’-bibenzo[c][1,2,5]thiadiazole is primarily related to its ability to participate in electron transfer processes. The bibenzo[c][1,2,5]thiadiazole core can act as an electron acceptor, making it useful in the design of materials for organic electronics . Additionally, its bromine atoms can be replaced with various functional groups, allowing for the fine-tuning of its electronic properties.
Comparación Con Compuestos Similares
Similar Compounds
4,7-Dibromobenzo[c][1,2,5]thiadiazole: Similar in structure but lacks the extended bibenzo core.
7,7’-Dibromo-4,4’-bibenzo[c][1,2,5]thiadiazole-5,5’-diamine: Contains additional amino groups, which can alter its reactivity and applications.
Uniqueness
7,7’-Dibromo-4,4’-bibenzo[c][1,2,5]thiadiazole is unique due to its extended conjugated system, which enhances its electron-accepting properties. This makes it particularly valuable in the development of advanced materials for electronic applications.
Propiedades
Fórmula molecular |
C12H4Br2N4S2 |
|---|---|
Peso molecular |
428.1 g/mol |
Nombre IUPAC |
4-bromo-7-(4-bromo-2,1,3-benzothiadiazol-7-yl)-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C12H4Br2N4S2/c13-7-3-1-5(9-11(7)17-19-15-9)6-2-4-8(14)12-10(6)16-20-18-12/h1-4H |
Clave InChI |
WGOLUHPSVBILFW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C2=NSN=C2C(=C1)Br)C3=CC=C(C4=NSN=C34)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![14,15-Dichlorononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(30),2,4,6,8,10,13,15,17(31),18,20(32),21,23,25,28,33-hexadecaene-12,27-dione](/img/structure/B15073210.png)



![[1-Hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl hydrogen phosphate](/img/structure/B15073242.png)

![4'-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B15073244.png)

![methyl 2-[[2-(1-methoxyindol-3-yl)acetyl]amino]benzoate](/img/structure/B15073255.png)





